6,6-Dimethyl-1,2,3,3a,4,5-hexahydrobenzo[de]isoquinoline;hydrochloride
Description
6,6-Dimethyl-1,2,3,3a,4,5-hexahydrobenzo[de]isoquinoline hydrochloride is a synthetic isoquinoline derivative characterized by a partially saturated bicyclic framework with two methyl substituents at the 6-position. Isoquinoline derivatives are renowned for their pharmacological versatility, including antiarrhythmic, antibacterial, and immunomodulatory activities . This compound’s hydrochloride salt enhances water solubility, making it suitable for pharmaceutical formulations.
Properties
IUPAC Name |
6,6-dimethyl-1,2,3,3a,4,5-hexahydrobenzo[de]isoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N.ClH/c1-14(2)7-6-11-9-15-8-10-4-3-5-12(14)13(10)11;/h3-5,11,15H,6-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAGPFGQQSLIRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2CNCC3=C2C1=CC=C3)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-1,2,3,3a,4,5-hexahydrobenzo[de]isoquinoline;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under acidic conditions. For example, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride are reacted in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production would typically require the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Synthetic Routes to Hexahydroisoquinoline Derivatives
Hexahydroisoquinoline scaffolds are typically synthesized via cyclization reactions, Pictet–Spengler condensations, or reductions of tetrahydroisoquinoline precursors. For example:
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Reduction of tetrahydroisoquinolines : Lithium aluminum hydride (LiAlH₄) or cobalt boride (Co₂B) can reduce carbonyl groups in tetrahydroisoquinoline intermediates to form hexahydro analogues. For instance, the reduction of lactams (e.g., 15 in ) to amines (e.g., 17 ) proceeds via hydride transfer mechanisms .
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Acid-catalyzed cyclization : Oxazoline intermediates (e.g., 15 in ) undergo hydrolysis in acidic ethanol followed by sodium hydroxide quenching to yield lactams, which are further reduced to hexahydroisoquinolines .
Functionalization Reactions
Hexahydroisoquinolines are versatile platforms for derivatization:
N-Alkylation/Arylation
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Quaternization of the nitrogen atom using alkyl halides (e.g., methyl iodide) in polar aprotic solvents like DMSO produces N-substituted salts .
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Example: Reaction with (CH₃)₃O⁺BF₄⁻ yields methylated derivatives .
Oxidation
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Hexahydroisoquinolines are oxidized to tetrahydro or fully aromatic isoquinolines using reagents like activated MnO₂ or selenium at high temperatures (e.g., 265°C) .
Demethylation
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Boron tribromide (BBr₃) or hydrobromic acid (HBr) can demethylate methoxy groups on the aromatic ring, yielding catechol derivatives .
Key Reaction Data for Analogues
Stability and Reactivity Considerations
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Acid sensitivity : The hydrochloride salt form enhances solubility but may decompose under strongly basic conditions .
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Stereochemical outcomes : Reactions like spirocyclic ring-opening (e.g., 13a,b in ) show diastereoselectivity influenced by reaction pH and temperature .
Pharmacological Modifications
While not directly studied for 6,6-dimethyl-...hydrochloride , related compounds undergo:
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Hydroxymethylation : Introduced via aldehyde condensations (e.g., 2,3-dimethoxybenzaldehyde in ).
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Allosteric modulation : Substituents at C1 and C3 positions (pseudoaxial orientation) enhance receptor binding, as seen in LY3154207 (3 ) .
Gaps in Literature
No direct studies on 6,6-Dimethyl-1,2,3,3a,4,5-hexahydrobenzo[de]isoquinoline;hydrochloride were identified. Experimental validation of the above pathways is recommended, particularly focusing on:
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Stereoselective synthesis (cis vs. trans isomers).
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Impact of dimethyl substitution on reaction kinetics.
Scientific Research Applications
6,6-Dimethyl-1,2,3,3a,4,5-hexahydrobenzo[de]isoquinoline;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1,2,3,3a,4,5-hexahydrobenzo[de]isoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Isoquinoline Derivatives
Key Observations :
- Halogenation : Chlorinated derivatives (e.g., 6,7-dichloro) exhibit stronger electronic effects, which may enhance binding to charged residues in target proteins .
- Stereochemistry: The (S)-enantiomer of 6,7-dimethoxy-tetrahydroisoquinoline-3-carboxylic acid hydrochloride shows enhanced chiral recognition in receptor interactions .
Pharmacological Profiles
Key Observations :
- The target compound’s partially saturated core may reduce cytotoxicity compared to fully aromatic analogs like berberine, which intercalates DNA .
- Isoquinoline sulfonamides (e.g., H7) demonstrate kinase inhibition, but the absence of a sulfonamide group in the target compound suggests divergent mechanisms .
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Observations :
- Hydrochloride salts universally improve water solubility compared to free bases.
- Chlorinated derivatives exhibit higher LogP values, correlating with increased membrane permeability .
Biological Activity
6,6-Dimethyl-1,2,3,3a,4,5-hexahydrobenzo[de]isoquinoline;hydrochloride (CAS Number: 2375273-99-5) is a compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H20ClN
- Molecular Weight : 237.77 g/mol
The structure of the compound is characterized by a hexahydrobenzoisoquinoline framework with two methyl groups at the 6-position. This structural configuration is significant for its biological activity.
Research indicates that compounds similar to 6,6-Dimethyl-1,2,3,3a,4,5-hexahydrobenzo[de]isoquinoline may exhibit a range of biological activities primarily through interactions with neurotransmitter systems and enzymes. The following mechanisms have been identified:
- Cholinesterase Inhibition : The compound may function as a cholinesterase inhibitor. Cholinesterase inhibitors are known for their role in enhancing acetylcholine levels in the synaptic cleft by preventing its breakdown. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease .
- Neuroprotective Effects : Some studies suggest that related isoquinoline derivatives can provide neuroprotective effects against oxidative stress and neuronal apoptosis. These effects are believed to be mediated through the modulation of various signaling pathways involved in cell survival and death .
- Anticancer Activity : Preliminary studies indicate that isoquinoline derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation .
Study on Cholinesterase Inhibition
A study evaluated the cholinesterase inhibitory activity of several isoquinoline derivatives. Among these, 6,6-Dimethyl-1,2,3,3a,4,5-hexahydrobenzo[de]isoquinoline showed promising results in inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values indicated significant potency compared to standard inhibitors used in clinical settings .
Neuroprotective Study
In a neuroprotection study involving oxidative stress models in neuronal cells, compounds similar to 6,6-Dimethyl-1,2,3,3a,4,5-hexahydrobenzo[de]isoquinoline demonstrated a reduction in reactive oxygen species (ROS) production and improved cell viability. This suggests potential therapeutic applications in neurodegenerative diseases .
Anticancer Activity
In vitro assays on human cancer cell lines (e.g., HL-60 leukemia cells) revealed that certain derivatives exhibited cytotoxicity with IC50 values ranging from low micromolar to sub-micromolar concentrations. The mechanism was attributed to apoptosis induction through caspase activation pathways .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can the structural identity of 6,6-dimethyl-1,2,3,3a,4,5-hexahydrobenzo[de]isoquinoline hydrochloride be validated?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy for proton and carbon assignments, supplemented by high-resolution mass spectrometry (HRMS) to confirm molecular weight. For example, -NMR can resolve methyl protons (δ ~1.2–1.5 ppm) and aromatic/heterocyclic protons (δ ~6.5–7.5 ppm) . Mass spectrometry in positive ion mode should show a molecular ion peak at m/z 233.3 (free base) and 269.8 (hydrochloride form) . Cross-reference with spectral databases and synthetic intermediates for consistency.
Q. What are the recommended synthetic routes for this compound, and what are their limitations?
- Methodology : A common approach involves hydrogenation of a tetrahydroisoquinoline precursor followed by alkylation. For instance, catalytic hydrogenation (e.g., Pd/C, H) of a benzo[de]isoquinoline scaffold introduces saturation, while dimethylation is achieved via reductive amination or Grignard addition . Challenges include stereochemical control during hydrogenation, which may yield cis/trans isomer mixtures (e.g., 4:1 ratio favoring cis) requiring chromatographic separation . Optimize reaction conditions (temperature, solvent polarity) to minimize side products.
Q. Which analytical methods are suitable for purity assessment and QC validation?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) resolves impurities. Validate methods per ICH guidelines, ensuring linearity (R > 0.995), precision (%RSD < 2%), and LOD/LOQ thresholds . Compare retention times against pharmacopeial standards (e.g., USP/EP) if available .
Advanced Research Questions
Q. How can synthetic byproducts or stereoisomers be resolved during scale-up?
- Methodology : Employ chiral stationary phases (e.g., Chiralpak® AD-H) for preparative HPLC to separate cis/trans isomers . Alternatively, crystallize the hydrochloride salt under controlled pH and temperature to exploit solubility differences. Monitor isomer ratios via -NMR integration (e.g., methyl group splitting patterns) . For kinetic resolution, use enantioselective catalysts (e.g., Ru-BINAP complexes) during hydrogenation.
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in related analogs?
- Methodology : Synthesize derivatives with modifications at the 6-methyl or aromatic positions. Test in vitro binding affinity (e.g., radioligand assays for CNS targets) and correlate with computational docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrophobic pockets, hydrogen bonds) . For example, replacing methyl groups with bulkier substituents may enhance selectivity but reduce solubility—balance via logP optimization .
Q. How can degradation products or impurities be identified and quantified under stressed conditions?
- Methodology : Perform forced degradation studies (acid/base hydrolysis, thermal stress, oxidative conditions). Analyze degradants via LC-MS/MS to identify fragmentation patterns (e.g., loss of HCl or methyl groups). Quantify using a validated stability-indicating method with orthogonal detection (e.g., charged aerosol detection for non-UV-active impurities) . Reference degradation pathways of structurally similar isoquinoline hydrochlorides (e.g., oxycodone HCl) to predict vulnerable sites .
Methodological Challenges and Contradictions
- Stereochemical Purity : highlights cis/trans isomer formation during synthesis, which conflicts with early-stage reports assuming racemic mixtures. Researchers must verify stereochemistry via X-ray crystallography or NOESY NMR .
- Analytical Discrepancies : Discrepancies in reported melting points (e.g., 208–212°C vs. 225°C decomposition in related compounds ) suggest batch-specific impurities—cross-validate with elemental analysis and DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
